Home > Products > Building Blocks P14149 > 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine - 351357-40-9

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Catalog Number: EVT-2963692
CAS Number: 351357-40-9
Molecular Formula: C11H10N4
Molecular Weight: 198.229
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Aryl-1,4-dihydro-3-methyl[1]benzopyrano[2,3-c]pyrazol-4-ones

  • Compound Description: This class of compounds represents tricyclic heteroaromatic systems studied for their binding affinity to A1 and A2a adenosine receptors. [] Some derivatives exhibited affinity and selectivity for the A1 adenosine receptor. []

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

  • Compound Description: This series of compounds consists of pyrazolo-bridged quinolone scaffolds. These derivatives were synthesized using a multi-component reaction and evaluated for their anti-cancer activity against HeLa and DU145 cells. []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This specific compound (16d) is an analog of TAS-116 (16e), a selective inhibitor of heat shock protein 90 (HSP90) α and β. [] TAS-116 is orally bioavailable and displays antitumor activity in mice. [] The X-ray crystal structure of 16d revealed its binding mode at the N-terminal ATP binding site of HSP90. []

6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This class of fused pyrazolo[3,4-b]pyridines was synthesized using an efficient, catalyst-free, ultrasound-promoted, multicomponent reaction involving 3-amino-5-methylpyrazole, malononitrile, and substituted aldehydes. []

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. Studies have shown it induces vasorelaxation in various arteries, including the rat mesenteric artery, [] ovine pulmonary artery, [] and corpus cavernosum. [] It exerts its effects through cGMP-dependent and -independent mechanisms. [, ]

6-Amino-3-methyl-1-phenyl-1H-pyrazolo­[3,4-b]pyrazine-5-carboxamide

  • Compound Description: This compound is characterized by a planar pyrazolo­[3,4-b]pyrazine ring system. In its crystal structure, molecules form inversion dimers through strong N—H⋯O hydrogen bonds and further connect into sheets via N—H⋯N hydrogen bonds. []

(2-Hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone

  • Compound Description: In this compound, the 2-hydroxy-5-methylphenyl and phenyl rings are inclined to the pyrazolopyridine core. The crystal structure reveals intramolecular hydrogen bonding and π–π interactions contributing to its packing arrangement. []

4‐aryl‐4,7,8,9‐tetrahydro‐6H‐pyrazolo[3,4‐b]quinolin‐5‐ones

  • Compound Description: This class of tricyclic pyrazoloquinoline derivatives was synthesized via reacting 5-amino-3-methyl-1-phenylpyrazole or 5-amino-3-(4-chlorophenyl)-1H-pyrazole with dimedone and substituted benzaldehydes. The linear structures of these compounds were confirmed by NMR measurements. []

6-N,N-Diethylamino-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline (PAQ–NEt2)

  • Compound Description: PAQ–NEt2 is a fluorescent compound used as a dopant in a multilayer organic light-emitting diode. This device exhibited sharp, bright, and efficient green electroluminescence. []

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone

  • Compound Description: This compound served as a key intermediate in synthesizing pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives. These derivatives were evaluated for their cytotoxicity and antiviral activity against HSV-1 and HAV-MBB. []

3-Methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: The crystal structure of this compound revealed a contorted conformation for the propylamino side chain and the presence of intra- and intermolecular hydrogen bonding interactions contributing to its packing arrangement. []

4-Aryl-3,7,7-trimethyl-1-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinolin- 5(6H)-ones

  • Compound Description: This series of pyrazolo[3,4-b]quinolin-5(6H)-one derivatives was synthesized using different methods, including three-component reactions in aqueous media [] and ionic liquids. []

1-Aryl-3-heteroaryl-1H-pyrazolo[3,4-b]quinoxalines

  • Compound Description: This class of compounds, featuring a pyrazolo[3,4-b]quinoxaline core, was synthesized through a novel method utilizing a key intermediate, 3-(2,3-dihydro-4-methyl-3-thioxo-4H-1,2,4-triazol-5-ylmethylene)-2-oxo-1,2,3,4-tetrahydroquinoxaline. [, ]

1-(2-Fluorobenzyl)-1H-pyrazolo [3,4-b] pyridin-3-formamidine hydrochloride

  • Compound Description: This compound is a crucial intermediate in the synthesis of riociguat, a medication used to treat chronic thromboembolic pulmonary hypertension. A new synthesis method using 3-iodo-1H-pyrazolo[3,4-b]pyridine as the starting material has been developed for this compound. []

1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound served as the starting material for synthesizing various pyrazolo[3,4-b]pyridine derivatives. These derivatives, including pyrazoles, oxadiazoles, thiadiazoles, triazoles, triazolothiadiazoles, and triazolothiadiazines, were evaluated for their antimicrobial activity. []

3,7,7-Trimethyl- 1-phenyl-4-(3-nitrophenyl)- 4,5,6,7,8,9-hexahydro-1H-pyrazolo [3,4-b]quinoline-5(6H)-one

  • Compound Description: This compound, synthesized via a cyclocondensation reaction under microwave irradiation, exhibits a unique crystal structure. X-ray analysis revealed a boat conformation for the pyridine ring and a twist-boat conformation for the fused six-membered ring. [, ]

2-(4-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]quinolin-1-yl)acetamide derivatives

  • Compound Description: These compounds, designed as potential translocator protein (TSPO) ligands, were synthesized by alkylating 4-methyl-2-phenyl-1H-pyrazolo[3,4-b]quinolin-3(2H)-one derivatives. The synthesized compounds exhibited high affinity for TSPO, suggesting their potential as anxiolytic and neuroprotective agents. []

1-Methyl-3-phenyl-5(p-tolyl) -6,7,8,9,10,11,12,13,14,15-decahydro-3 H-cyclododeca[d] pyrazolo[3,4-b]pyridine

  • Compound Description: This compound, synthesized through a multicomponent reaction under microwave irradiation, was characterized by single-crystal X-ray diffraction. The newly formed pyridine ring in the crystal structure exhibits a coplanar conformation. []

Pyrazolo[3,4-h]-[1,6]naphthyridines

  • Compound Description: These novel heterocyclic compounds were synthesized using a Friedlander condensation reaction involving a newly synthesized 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde and diverse active methylene ketones. []

1-Methyl-1H-pyrazolo(3,4-d)pyrimidine 5-oxide

  • Compound Description: This compound and its phenyl analog (1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide) were synthesized and subjected to various reactions typical for heterocyclic N-oxides. These reactions led to ring-fission products, rearranged products, and the formation of pyrazolo[3,4-b]pyridines upon treatment with active methylene compounds or ketones. []

4-Aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-Aryl-pyrazolo[3,4-d]pyrimidin-6-one derivatives

  • Compound Description: These derivatives, synthesized from aromatic aldehydes, urea (or thiourea), and acetylacetone, were designed as potential antihypertensive agents. The synthetic route involved a Biginelli-type cyclocondensation followed by reactions with hydroxylamine or hydrazine hydrate. []

6-Methyl-7-[1,2,3]triazol-2-yl-1,6-dihydrobenzo[1,2-d;3,4-d']diimidazole and 5-Oxazol-2-yl-1H-pyrazolo[4,3-b]pyridin-3-ylamine

    Spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines]

    • Compound Description: This class of compounds was synthesized via a ring transformation reaction of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines, which were obtained from the reaction of 3-substituted 4-amino-8-ethoxycarbonyl[5,1-c][1,2,4]triazines with o-aminophenol hydrochloride. The compounds were screened for biological activity. []

    [1,2,4-triazolo][3,4-b][1,3,4]thiadiazine based heterochelates

    • Compound Description: Two new ligands, 5-((4-(3-(pyridine-4-yl)-7H-[1,2,4]triazolo[3,4-b] [, , ]thiadiazine-6-yl)phenylamino)methyl)quinolin-8-ol (L1) and 5-((3-(pyridine-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6- ylamino)methyl)quinolin-8-ol (L2) were synthesized and used to prepare metal-containing heterochelates. The compounds were characterized spectroscopically and thermally, and their in vitro antibacterial activity was assessed. []

    1′,2′‐Dihydrospiro((2)pyrazoline‐4,3′(4′H)‐quinolin)‐5‐one derivatives

    • Compound Description: This class of compounds, including 1′,2′-dihydro-3-methyl-1-phenylspiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one (8q) and its derivatives, was synthesized by catalytic reduction of 3-methyl-1-phenyl- or 1,3-diphenyl-4-(2-nitrobenzyl)-2-pyrazolin-5-one. These compounds were characterized by mass spectrometry, infrared spectroscopy, and 1H NMR spectroscopy. []

    (S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

    • Compound Description: MHV370 is a potent and selective TLR7/8 antagonist with in vivo activity. It was discovered through structure-based optimization of a lead compound and is being investigated as a potential treatment for systemic autoimmune diseases, including Sjögren's syndrome and systemic lupus erythematosus. A Phase 2 proof-of-concept study has been initiated. []

    3,4-Dihydro-4-quinazolinylmethyl Alkyl Ketones

    • Compound Description: These compounds, when reacted with active methylene compounds or ketones in the presence of alumina as a catalyst, undergo a transformation to form quinolines. This transformation highlights a unique reactivity pattern and a synthetic route to quinoline derivatives. []

    N'-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide derivatives

    • Compound Description: A series of novel pyrazole derivatives were synthesized starting from N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide. These derivatives, including pyrazolo-pyridones, pyrazolochromenes, pyrazolo triazoles, and substituted pyrazole-4-carbohydrazides, were characterized and evaluated for their antimicrobial activity. []

    Nicotinonitrile Derivatives Bearing Imino Moieties

    • Compound Description: These novel nicotinonitrile derivatives were synthesized and evaluated for their antiproliferative activity. The study showed that these derivatives induce apoptosis and inhibit tyrosine kinase, showing promise as potential anticancer agents. []
    • Compound Description: These diverse heterocyclic compounds were synthesized using 3-methyl-1H-pyrazol-5(4H)-one (1) as a starting material. The synthesized compounds were evaluated for their cytotoxicity against cancer and normal cell lines, with several exhibiting significant anticancer activity without harming normal cells. []

    1,4,6,7,8,9-Hexahydro-1H-pyrazolo[3,4-b]quinolin-5-ones, 5,6,7,9-Tetrahydropyrazolo[5,1-b]quinazolin-8-ones, and 5a-Hydroxy-4,5,5a,6,7,8-hexahydropyrazolo[4,3-c]quinolizin-9-ones

    • Compound Description: This research describes regioselective and chemoselective multicomponent syntheses of these three tricyclic compounds. Starting with 5-amino-3-phenylpyrazole, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes, the reaction conditions were modified to selectively obtain each of the three products. []
    • Compound Description: Various heterocyclic compounds, including pyrazoles, isoxazoles, pyrrolotriazines, and imidazolothiadiazoles, were synthesized from 2,3-diaryloxirane-2,3-dicarbonitriles. These compounds were further derivatized to yield Schiff bases, imidazolopyrazoles, pyrazolotriazines, and other heterocyclic systems. The synthesized compounds were evaluated for their antimicrobial activity, and many showed potent activity against bacterial and fungal strains. []

    4‐[((4‐Carboxybutyl){2‐[(4‐phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58‐2667)

    • Compound Description: BAY 58‐2667 is a soluble guanylyl cyclase (sGC) activator that binds with high affinity to sGC when the native haem is removed. It also protects sGC from ubiquitin-triggered degradation. This study investigated whether this protective effect is unique to BAY 58-2667 or a general characteristic of haem-site ligands. []

    5-Chloro-2-(5-chloro-thiophene-2-sulphonylamino‐N‐(4‐(morpholine‐4‐sulphonyl)‐phenyl)‐benzamide sodium salt (HMR 1766)

    • Compound Description: HMR 1766 is a haem-independent sGC activator studied alongside BAY 58-2667 to understand the protective effects of haem-site ligands on sGC degradation. []
    • Compound Description: BAY 60-2770 is a soluble guanylyl cyclase (sGC) activator that effectively rescues urethral smooth muscle reactivity in obese mice. It improves sGC-cGMP signaling, reduces reactive oxygen species production, and restores the protein expression of the β1 sGC subunit. []
    Overview

    8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound features a fused ring system comprising a pyrazole and a quinoline ring, which contributes to its unique chemical properties and biological activities. The molecular formula of this compound is C11H10N4C_{11}H_{10}N_{4} with a molecular weight of 198.22 g/mol. It is primarily recognized for its potential applications in medicinal chemistry, particularly in drug development due to its biological activity against various targets .

    Synthesis Analysis

    Methods

    The synthesis of 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine typically involves a condensation reaction between 2-chloroquinoline derivatives and phenylhydrazine. This reaction is often conducted in a solvent such as 1-pentanol. Following the condensation, an N-alkylation step is performed using sodium carbonate as a base to enhance the yield and purity of the final product .

    Technical Details

    1. Starting Materials:
      • 2-Chloroquinoline derivatives
      • Phenylhydrazine
    2. Reaction Conditions:
      • Solvent: 1-Pentanol
      • Base: Sodium carbonate
      • Temperature and time are optimized for maximum yield.
    3. Yield Optimization:
      • Continuous flow reactors may be employed for industrial-scale synthesis to improve efficiency and scalability.
    Molecular Structure Analysis

    Structure

    The structure of 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can be described as follows:

    • Fused Ring System: Combines a pyrazole ring (five-membered) with a quinoline ring (six-membered).
    • Positioning of Methyl Group: The methyl group is located at the 8-position of the quinoline moiety.

    Data

    • InChI: InChI=1S/C11H10N4/c1-6-2-3-9-7(4-6)5-8-10(12)14-15-11(8)13-9/h2-5H,1H3,(H3,12,13,14,15) .
    • InChI Key: RKOSJFGLKQAHTK-UHFFFAOYSA-N .
    Chemical Reactions Analysis

    Types of Reactions

    8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can undergo several chemical reactions:

    1. Oxidation: Can be oxidized to form various quinoline derivatives.
    2. Reduction: Reduction reactions yield amine derivatives.
    3. Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.

    Common Reagents and Conditions

    • Oxidizing Agents: Potassium permanganate, chromium trioxide.
    • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
    • Nucleophiles for Substitution: Amines and thiols under basic conditions .

    Major Products

    The major products from these reactions include substituted quinoline and pyrazole derivatives that can be further functionalized for specific applications.

    Mechanism of Action

    The mechanism of action for 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, affecting various cellular functions .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a crystalline solid.

    Chemical Properties

    • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO).

    Relevant Data or Analyses

    The compound's stability under various conditions has been studied, indicating that it maintains integrity in neutral to slightly acidic environments but may degrade under strong acidic or basic conditions.

    Applications

    Scientific Uses

    8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has several important applications in scientific research:

    1. Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
    2. Biology: Exhibits significant biological activities including antimicrobial and anticancer properties.
    3. Medicine: Investigated for potential use in drug development as an inhibitor of specific enzymes and receptors.
    4. Industry: Utilized in developing fluorescent sensors and materials with unique photophysical properties .

    This compound represents a valuable tool in both academic research and practical applications across various fields due to its diverse chemical behavior and biological significance.

    Historical Evolution and Significance of Pyrazoloquinoline Derivatives in Medicinal Chemistry

    Early Synthetic Approaches to Pyrazolo[3,4-b]quinoline Scaffolds

    The foundational synthetic strategies for constructing the pyrazolo[3,4-b]quinoline core emerged in the early 20th century, with the Friedländer condensation representing the historically significant methodology first successfully applied to this heterocyclic system. In 1928, Niementowski and colleagues achieved the first confirmed synthesis of a pyrazolo[3,4-b]quinoline derivative through the acid-catalyzed condensation of anthranilaldehyde (4) with 5-methyl-2-phenyl-4H-pyrazol-3-one (5). This reaction, conducted under rigorous thermal conditions (150-260°C in melt), initially yielded multiple products including phenylhydrazone of 3-acetylquinolone (6) and 3-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (7). Subsequent heating of intermediate 6 in boiling nitrobenzene ultimately produced 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline (9), establishing the archetypal synthetic pathway for this heterocyclic scaffold [1] [2].

    This pioneering work revealed the synthetic challenges inherent to pyrazoloquinoline formation, particularly the structural lability of intermediates and the critical influence of substituent patterns on reaction outcomes. Systematic investigations by Tomasik et al. expanded the scope by employing nine diversely substituted pyrazolones (10) in condensations with o-aminobenzaldehyde. Their research demonstrated that successful cyclization to pyrazoloquinolines (11) occurred only with specific substitution patterns (R¹,R² = Ph; Me; Me/Ph; H/Me; H/Ph), while other combinations led to divergent products like 3-acylquinoline hydrazones (12) or non-cyclized derivatives (13). Crucially, their isolation of a 4-benzylidene intermediate when using 1,3-dimethylpyrazol-5-one illuminated the mechanistic sequence: initial Knoevenagel-type condensation followed by pyrazolone ring opening and subsequent recyclization into the tricyclic system [1] [2].

    Table 1: Evolution of Key Synthetic Methods for Pyrazolo[3,4-b]quinoline Core

    YearPrincipal InvestigatorKey ReactantsMethodologySignificant Findings
    1928NiementowskiAnthranilaldehyde + 5-methyl-2-phenyl-4H-pyrazol-3-oneFriedländer Condensation (Thermal)First confirmed synthesis of pyrazolo[3,4-b]quinoline (Compound 9)
    Late 20th C.Tomasik et al.o-Aminobenzaldehyde + 9 substituted pyrazolonesFriedländer Condensation (Melt, 150-260°C)Substituent-dependent product distribution; Isolation of benzylidene intermediate proving mechanism
    Modern EraPaczkowski et al.o-Aminocarbonyl compounds + Active Methylene PyrazolonesAcid-Catalyzed Friedländer (Glacial AcOH)Optimization for photoinitiator applications; Improved yields under milder conditions

    Beyond the classical Friedländer approach, several complementary synthetic routes were developed to overcome limitations imposed by the limited availability of specific o-aminocarbonyl precursors:

    • Path 3 (C23 Reaction): This highly versatile method employed aromatic amines condensed with pyrazole aldehydes/ketones, benefiting from the commercial abundance of substituted anilines and synthetic accessibility of formyl/keto pyrazoles. Bond formation occurred strategically between C4-C4a and N9-C9a [1] [2].
    • Path 5 (C25 Reaction): Emerging as one of the most exploited routes, this pathway utilized quinoline aldehydes or nitriles reacted with hydrazines. Its popularity stemmed from the ease of subsequent functionalization, making it particularly valuable for generating libraries of biologically targeted derivatives [1] [2].
    • Multicomponent Reactions (Path 8): Reflecting modern trends in efficiency, these one-pot procedures (e.g., C38a/C38b) enabled the construction of pyrazoloquinoline cores, sometimes with partially saturated rings, using diverse inputs like amine pyrazoles, aromatic amines, and aldehydes [1] [2].

    Structural Misinterpretations and Corrective Discoveries in Pyrazoloquinoline Chemistry

    The structural elucidation of pyrazolo[3,4-b]quinolines presents a compelling narrative of scientific revision, initiated by Michaelis's seminal yet erroneous report in 1911. While Michaelis successfully synthesized novel heterocyclic compounds exhibiting intense fluorescence, he misinterpreted their architecture. He proposed a benzylidene derivative of 5-N-phenylamino-3-methyl-1-phenylpyrazole (structure highlighted in red in Figure 2 of source material) as the correct structure for his reaction products. This misassignment stemmed primarily from the analytical limitations of the era and the inherent complexity of the isomeric products formed during the synthesis [1] [2].

    The correct structural assignment for the pyrazolo[3,4-b]quinoline system required nearly two decades of chemical investigation. The pivotal correction came in 1928 through the meticulous work of Niementowski and colleagues. By systematically revisiting the reaction pathways and products, they conclusively demonstrated the tricyclic fused structure characteristic of pyrazolo[3,4-b]quinolines. Their synthesis of compound 9 (1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline) provided unambiguous evidence through rigorous characterization, fundamentally redefining this chemical class. This corrective discovery established the correct ring fusion pattern (pyrazole ring fused at the 3,4-positions of the quinoline) and laid the essential foundation for all subsequent chemical and pharmacological exploration of these molecules [1] [2].

    Table 2: Structural Evolution of Pyrazolo[3,4-b]quinoline Representation

    TimelineKey ContributorReported/Corrected StructureAnalytical BasisOutcome & Impact
    1911MichaelisBenzylidene derivative of 5-N-phenylamino-3-methyl-1-phenylpyrazoleElemental analysis, reaction chemistryInitial misassignment due to complex isomerism and limited tools; Fluorescence noted
    1928Niementowski et al.1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline (Compound 9)Synthetic pathway analysis, derivative characterizationDefinitive structural correction; Established canonical fused tricyclic system
    Post-1928Koćwa & othersConfirmation of Niementowski structureRepetition and extension of synthetic methodsValidation and consolidation of the corrected pyrazolo[3,4-b]quinoline scaffold

    The period between these landmark studies witnessed contributions from researchers like Koćwa during the interwar years, who independently synthesized the system, albeit without achieving the definitive structural correction accomplished by Niementowski. The resolution of this structural ambiguity was not merely academic; it enabled the rational exploration of structure-property relationships. Michaelis's initial observation of intense fluorescence in his misassigned compounds was later validated as a genuine characteristic of the correctly identified pyrazolo[3,4-b]quinolines. This property underpins significant modern applications, including their development as fluorescent sensors for cations and as emissive materials in OLEDs. Furthermore, the structural certainty permitted focused investigations into the biological properties hinted at in early studies [1] [2].

    Emergence of 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine as a Pharmacological Lead

    The specific derivative 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CAS: 351357-40-9, Molecular Formula: C₁₁H₁₀N₄, MW: 198.22 g/mol) exemplifies the targeted molecular refinement within the pyrazoloquinoline class for enhanced biological activity [4]. Its emergence as a pharmacological lead is underpinned by strategic molecular design leveraging core scaffold properties:

    • Inherent Fluorescence & Bioimaging Potential: The pyrazolo[3,4-b]quinoline core possesses significant fluorescence properties, as initially noted by Michaelis and extensively documented in modern studies [1] [6]. The 8-methyl-3-amino substitution pattern in this specific compound optimizes electronic properties for potential applications as biological probes. The electron-donating amine at position 3 and the moderate steric influence of the 8-methyl group can tune emission wavelength and quantum yield, facilitating its use in tracking cellular distribution or target engagement in real-time [1] [6].

    • Structural Motif for Multi-Target Neurotherapeutics: Pyrazoloquinoline derivatives demonstrate notable affinity for central nervous system targets. The 8-methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine scaffold serves as a privileged structure for designing inhibitors of enzymes pivotal in neurodegeneration, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Its planar tricyclic structure facilitates π-π stacking and cation-π interactions within enzyme active sites, while the 3-amino group provides a critical hydrogen-bonding anchor. The 8-methyl substituent offers strategic steric modulation, potentially enhancing selectivity or altering binding kinetics compared to unsubstituted analogs [5]. Research indicates such analogs exhibit neuroprotective effects, mitigating neuronal damage induced by oxidative stress or amyloid-β toxicity, positioning this compound as a promising lead for Alzheimer's disease therapeutics [3] [5].

    • Versatile Pharmacophore for Diverse Activity Profiling: Beyond neuroscience, the 8-methyl-3-aminoquinoline structure serves as a core pharmacophore amenable to diversification for probing diverse biological pathways. Its molecular architecture allows for synthetic elaboration at multiple positions:

    • N1 Position: Can be alkylated or acylated to modulate solubility, bioavailability, and receptor affinity.
    • C3 Amino Group: Enables formation of amides, ureas, or imines, expanding interactions with biological targets.
    • C8 Methyl Group: Can be metabolically oxidized or serve as a point for further chain extension/bioisosteric replacement.This synthetic versatility underpins its investigation across therapeutic areas including anticancer (kinase inhibition, DNA intercalation), antimicrobial (disruption of microbial topoisomerases), and anti-inflammatory (modulation of cytokine signaling) applications [3]. Computational studies suggest favorable drug-like properties (e.g., LogP, polar surface area) within this chemical space, further enhancing its lead compound status [3] [5].

    Table 3: Molecular Characteristics of 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

    PropertyValue/SpecificationBiological/Thermodynamic Significance
    Systematic Name8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-amineDefines core structure and substitution pattern
    CAS Registry Number351357-40-9Unique chemical identifier
    Molecular FormulaC₁₁H₁₀N₄Elemental composition; Impacts MW, elemental analysis
    Molecular Weight198.22 g/molRelates to bioavailability and diffusion characteristics
    Key Substituents3-Amino, 8-Methyl3-Amino: Critical H-bond donor/acceptor; 8-Methyl: Modulates electron density, steric bulk, and metabolic stability
    Core ScaffoldPyrazolo[3,4-b]quinolinePlanar tricyclic system enabling intercalation/stacking; Inherent fluorescence for probing

    The synthesis of 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine typically employs the optimized Path 3 (C23) strategy, utilizing commercially available substituted isatins or 2-aminoacetophenones derivatives and appropriately substituted 5-aminopyrazoles bearing the methyl group, followed by cyclization. Alternatively, Path 5 (C25) starting from 6/7-substituted quinolines can also be employed. Its current status as a research chemical, available from specialized suppliers like Matrix Scientific and Crysdot, reflects its ongoing investigation primarily in academic and early-stage drug discovery contexts [4]. Its progression highlights the trajectory from historical heterocyclic chemistry to contemporary targeted lead optimization in medicinal chemistry.

    Properties

    CAS Number

    351357-40-9

    Product Name

    8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

    IUPAC Name

    8-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine

    Molecular Formula

    C11H10N4

    Molecular Weight

    198.229

    InChI

    InChI=1S/C11H10N4/c1-6-3-2-4-7-5-8-10(12)14-15-11(8)13-9(6)7/h2-5H,1H3,(H3,12,13,14,15)

    InChI Key

    PCLGAUSAWJASGN-UHFFFAOYSA-N

    SMILES

    CC1=CC=CC2=CC3=C(NN=C3N=C12)N

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.